Cas no 17392-15-3 (2-hydroxy-3(2H)-Benzofuranone)

2-hydroxy-3(2H)-Benzofuranone is a benzofuranone derivative featuring a hydroxyl group. It offers excellent stability and versatile reactivity in organic synthesis. The compound's aromatic ring structure and functional hydroxyl group enable numerous transformations, including C-C bond formation and cross-coupling reactions. Its unique properties make it a valuable intermediate in the synthesis of biologically active compounds.
2-hydroxy-3(2H)-Benzofuranone structure
2-hydroxy-3(2H)-Benzofuranone structure
商品名:2-hydroxy-3(2H)-Benzofuranone
CAS番号:17392-15-3
MF:C8H6O3
メガワット:150.13144
CID:122314
PubChem ID:13428542

2-hydroxy-3(2H)-Benzofuranone 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-3(2H)-Benzofuranone
    • 2-hydroxy-1-benzofuran-3-one
    • 3(2H)-Benzofuranone, 2-hydroxy-
    • 2-hydroxybenzofuran-3(2H)-one
    • 2'-Hydroxy Benzofuranone (2'-OH)
    • 3(2H)-Benzofuranone, 2-hydroxy-
    • 2,3-dihydro-2-hydroxy-benzo(b)furan-3-one
    • EN300-7702139
    • 6-Hydroxy-2-(2'-hydroxybenzylidene)benzofuran-3(2H)-one
    • SCHEMBL69727
    • 2-hydroxy-2,3-dihydro-1-benzofuran-3-one
    • 17392-15-3
    • BDBM175346
    • インチ: InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,8,10H
    • InChIKey: ZQTSZNMSFMNMLZ-UHFFFAOYSA-N
    • ほほえんだ: OC1C(=O)C2C=CC=CC=2O1

計算された属性

  • せいみつぶんしりょう: 150.03168
  • どういたいしつりょう: 150.031694049g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • PSA: 46.53

2-hydroxy-3(2H)-Benzofuranone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7702139-0.5g
2-hydroxy-2,3-dihydro-1-benzofuran-3-one
17392-15-3 95.0%
0.5g
$768.0 2025-03-21
Enamine
EN300-7702139-0.1g
2-hydroxy-2,3-dihydro-1-benzofuran-3-one
17392-15-3 95.0%
0.1g
$703.0 2025-03-21
Enamine
EN300-7702139-10.0g
2-hydroxy-2,3-dihydro-1-benzofuran-3-one
17392-15-3 95.0%
10.0g
$3438.0 2025-03-21
Enamine
EN300-7702139-1.0g
2-hydroxy-2,3-dihydro-1-benzofuran-3-one
17392-15-3 95.0%
1.0g
$800.0 2025-03-21
Enamine
EN300-7702139-2.5g
2-hydroxy-2,3-dihydro-1-benzofuran-3-one
17392-15-3 95.0%
2.5g
$1568.0 2025-03-21
Enamine
EN300-7702139-5.0g
2-hydroxy-2,3-dihydro-1-benzofuran-3-one
17392-15-3 95.0%
5.0g
$2318.0 2025-03-21
Enamine
EN300-7702139-0.05g
2-hydroxy-2,3-dihydro-1-benzofuran-3-one
17392-15-3 95.0%
0.05g
$671.0 2025-03-21
Enamine
EN300-7702139-0.25g
2-hydroxy-2,3-dihydro-1-benzofuran-3-one
17392-15-3 95.0%
0.25g
$735.0 2025-03-21

2-hydroxy-3(2H)-Benzofuranone 関連文献

2-hydroxy-3(2H)-Benzofuranoneに関する追加情報

Introduction to 2-hydroxy-3(2H)-Benzofuranone (CAS No. 17392-15-3)

2-hydroxy-3(2H)-Benzofuranone, identified by the Chemical Abstracts Service Number (CAS No.) 17392-15-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzofuranone class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of both hydroxyl and carbonyl functional groups in its molecular structure imparts unique reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.

The benzofuranone core is a privileged structure in medicinal chemistry, frequently encountered in natural products and synthetic molecules. Its aromatic stability, coupled with the ability to engage in hydrogen bonding and π-stacking interactions, makes it an attractive component in the design of bioactive molecules. Specifically, 2-hydroxy-3(2H)-Benzofuranone has been studied for its potential role in modulating various biological pathways, including antioxidant, anti-inflammatory, and anticancer effects.

Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of 2-hydroxy-3(2H)-Benzofuranone that contribute to its biological activity. Studies suggest that the hydroxyl group at the 2-position can participate in hydrogen bonding with biological targets, while the carbonyl group at the 3-position can engage in dipole-dipole interactions. These interactions are crucial for achieving high binding affinity and specificity, which are essential for therapeutic efficacy.

In addition to its structural significance, 2-hydroxy-3(2H)-Benzofuranone has been explored as a precursor in the synthesis of more complex derivatives. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the 5-position or 7-position of the benzofuranone ring have led to compounds with improved bioavailability and reduced toxicity. These derivatives are being evaluated in preclinical studies for their potential applications in treating neurological disorders and chronic inflammatory conditions.

The pharmacological profile of 2-hydroxy-3(2H)-Benzofuranone has been further investigated through in vitro and in vivo assays. Preliminary results indicate that this compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting key enzymes involved in oxidative stress pathways. This property is particularly relevant given the role of oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular conditions.

Moreover, 2-hydroxy-3(2H)-Benzofuranone has shown promise as an anti-inflammatory agent. Research suggests that it can modulate inflammatory signaling pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings align with the growing interest in developing small-molecule inhibitors for treating chronic inflammation-related diseases.

One of the most compelling aspects of 2-hydroxy-3(2H)-Benzofuranone is its potential as a lead compound for drug development. Its scaffold can be readily modified to explore different chemical spaces, allowing researchers to optimize its pharmacokinetic properties and target specificity. Current research is focused on identifying structural modifications that can enhance its solubility, metabolic stability, and cell membrane permeability.

The synthesis of 2-hydroxy-3(2H)-Benzofuranone has also been refined through modern synthetic methodologies. Advances in green chemistry have enabled more sustainable approaches to producing this compound, reducing waste and improving yield. For example, catalytic hydrogenation techniques have been employed to introduce functional groups with high selectivity and efficiency.

Future directions in the study of 2-hydroxy-3(2H)-Benzofuranone include exploring its mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to elucidate how this compound interacts with biological targets. Understanding these interactions will provide critical insights into its therapeutic potential and guide the development of next-generation derivatives.

In conclusion, 2-hydroxy-3(2H)-Benzofuranone (CAS No. 17392-15-3) is a versatile benzofuranone derivative with significant promise in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it a valuable candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative treatments for various diseases.

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